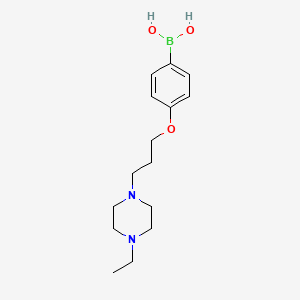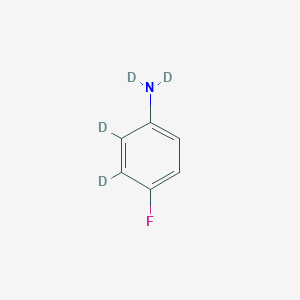
4-Fluoroaniline-2,3,5,6-d4
Vue d'ensemble
Description
4-Fluoroaniline-2,3,5,6-d4 is an isotope-labelled compound of 4-Fluoroaniline. It is a derivative of aniline where the hydrogen atoms at positions 2, 3, 5, and 6 on the benzene ring are replaced by deuterium atoms. This compound is used primarily in scientific research as an analytical reagent and in the enzymic detection of glucose .
Applications De Recherche Scientifique
4-Fluoroaniline-2,3,5,6-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Mécanisme D'action
Target of Action
It is known that 4-fluoroaniline, a related compound, is used as a building block in medicinal chemistry , suggesting that it may interact with a variety of biological targets.
Mode of Action
As an isotope-labelled compound of 4-Fluoroaniline , it may share similar interactions with its targets
Biochemical Pathways
It’s worth noting that 4-Fluoroaniline has been used in the synthesis of various compounds, indicating its potential involvement in diverse biochemical pathways .
Pharmacokinetics
The physicochemical properties of related compounds suggest they would show good oral absorption and the ability to cross lipid barriers .
Result of Action
As an isotope-labelled compound of 4-Fluoroaniline , it may share similar effects. More research is needed to fully understand these effects.
Action Environment
It is known to be stable if stored under recommended conditions .
Analyse Biochimique
Biochemical Properties
4-Fluoroaniline-2,3,5,6-d4 plays a significant role in biochemical reactions, particularly in the enzymic detection of glucose. It interacts with enzymes such as glucose oxidase, which catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide. The presence of this compound can be detected through its interaction with these enzymes, providing valuable insights into glucose metabolism. Additionally, this compound is a degradation product of Ezetimibe, indicating its involvement in the metabolic pathways of this drug .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with glucose oxidase affects the cellular metabolism of glucose, leading to changes in energy production and storage. The compound’s impact on gene expression can be observed through its effects on the transcription and translation of genes involved in glucose metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules such as enzymes and proteins. It acts as an analytical reagent in the enzymic detection of glucose, where it binds to glucose oxidase and facilitates the oxidation of glucose. This binding interaction leads to the production of gluconic acid and hydrogen peroxide, which can be measured to determine glucose levels. Additionally, this compound may inhibit or activate other enzymes involved in metabolic pathways, affecting the overall biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for accurate and consistent biochemical analyses. Prolonged exposure to certain environmental factors may lead to its degradation, affecting its efficacy in biochemical reactions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and metabolic pathways. At higher doses, it may exhibit toxic or adverse effects, such as enzyme inhibition or disruption of cellular processes. Studies have shown that there is a threshold effect, where the compound’s impact becomes significant only above a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to glucose metabolism. It interacts with enzymes such as glucose oxidase, facilitating the oxidation of glucose to gluconic acid and hydrogen peroxide. This interaction provides valuable insights into the metabolic flux and levels of metabolites involved in glucose metabolism. Additionally, this compound is a degradation product of Ezetimibe, indicating its involvement in the metabolic pathways of this drug .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes and within cellular compartments. The compound’s localization and accumulation can affect its activity and function in biochemical reactions. Studies have shown that this compound can be effectively transported and distributed within cells, allowing for accurate biochemical analyses .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with enzymes and proteins, influencing the overall biochemical reactions. Studies have shown that this compound can be localized to specific subcellular compartments, providing valuable insights into its role in biochemical processes .
Méthodes De Préparation
4-Fluoroaniline-2,3,5,6-d4 can be synthesized through the hydrogenation of 4-nitrofluorobenzene. This process involves the reduction of the nitro group to an amino group in the presence of a catalyst such as iron oxide (Fe2O3) under specific conditions . Industrial production methods for this compound typically involve the use of deuterated reagents to ensure the incorporation of deuterium atoms at the specified positions on the benzene ring .
Analyse Des Réactions Chimiques
4-Fluoroaniline-2,3,5,6-d4 undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. .
Comparaison Avec Des Composés Similaires
4-Fluoroaniline-2,3,5,6-d4 is unique due to the presence of deuterium atoms, which can affect its chemical and physical properties. Similar compounds include:
4-Fluoroaniline: The non-deuterated version of the compound, which has similar chemical properties but different isotopic composition.
2,4,6-Trifluoroaniline: A compound with three fluorine atoms on the benzene ring, which has different reactivity and applications.
2,3,4,5,6-Pentafluoroaniline: A fully fluorinated aniline derivative with distinct properties and uses in various fields.
These comparisons highlight the uniqueness of this compound in terms of its isotopic composition and specific applications in scientific research.
Propriétés
IUPAC Name |
N,N,2,3-tetradeuterio-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i1D,3D/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZCOLNOCZKSDF-CWYMZFTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=CC=C1N([2H])[2H])F)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
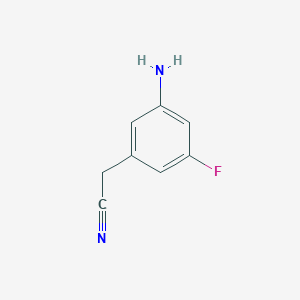

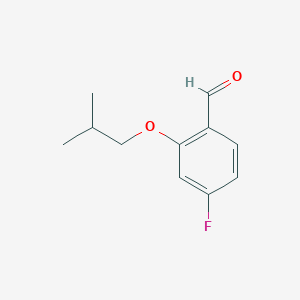

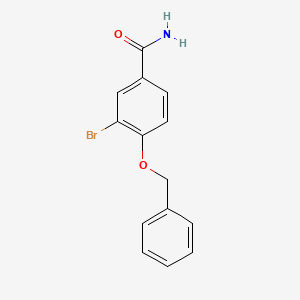
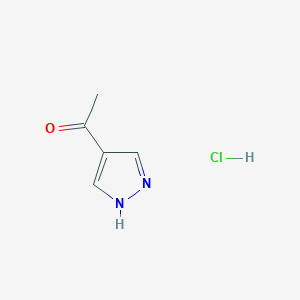
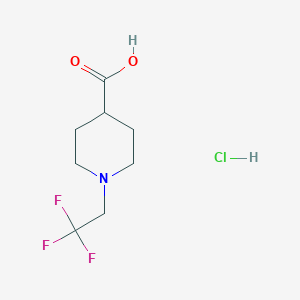
![4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide](/img/structure/B1447111.png)
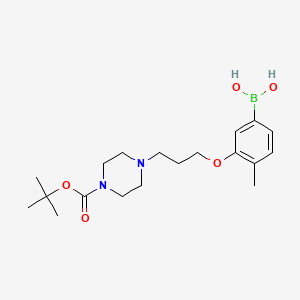
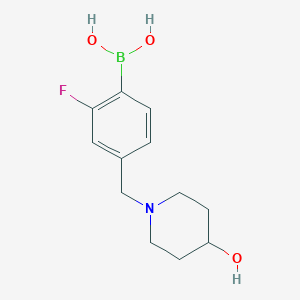
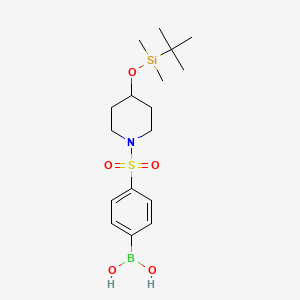
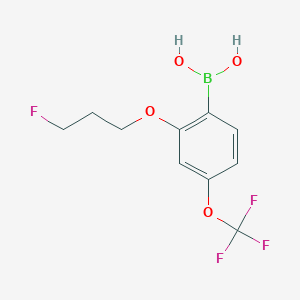
![5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one HCl](/img/structure/B1447117.png)
